molecular formula C12H13N3O3 B12463003 N-(2-hydroxyethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 16347-72-1

N-(2-hydroxyethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12463003
CAS No.: 16347-72-1
M. Wt: 247.25 g/mol
InChI Key: GLWUBQLKUSRFDJ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a 4-oxoquinazoline core linked to an acetamide group substituted with a 2-hydroxyethyl chain. Quinazolinones are known for their diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities, making this compound a subject of interest in medicinal chemistry .

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-6-5-13-11(17)7-15-8-14-10-4-2-1-3-9(10)12(15)18/h1-4,8,16H,5-7H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWUBQLKUSRFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226056
Record name N-(2-Hydroxyethyl)-4-oxo-3(4H)-quinazolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16347-72-1
Record name N-(2-Hydroxyethyl)-4-oxo-3(4H)-quinazolineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16347-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)-4-oxo-3(4H)-quinazolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-hydroxyethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-oxoquinazoline derivatives with appropriate acetamide precursors. Characterization of the synthesized compound is performed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, confirming the structure and purity of the compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including this compound. The antimicrobial efficacy is often assessed using methods like the tube dilution technique. For instance, certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as ciprofloxacin and fluconazole .

CompoundAntimicrobial ActivityStandard Comparison
This compoundModerateCiprofloxacin
Other derivatives (e.g., 3, 8, 11)HighFluconazole

Anticancer Activity

The anticancer potential of this compound has been investigated through MTT assays, revealing varying degrees of cytotoxicity against different cancer cell lines. Some studies indicate that while this compound demonstrates promising anticancer activity, it may be less potent than established chemotherapeutics like 5-fluorouracil. The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation .

Cell LineIC50 (µM)Comparison with Standard
HepG254.895-Fluorouracil (lower)
MCF-746.355-Fluorouracil (lower)

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes implicated in cancer progression and microbial resistance. For example, docking simulations have shown favorable interactions with tyrosinase, indicating potential applications in skin-related conditions such as hyperpigmentation .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Properties : In vitro studies on various cancer cell lines revealed that certain modifications to the quinazoline structure enhanced anticancer activity, indicating a structure-activity relationship that could guide future drug design efforts .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound improves aqueous solubility compared to lipophilic substituents like trifluoromethyl (logP ~3.5 for trifluoromethyl vs. ~1.2 for hydroxyethyl) .
  • Bioactivity : Styryl-substituted derivatives (e.g., compound 11m in ) exhibit potent anticancer activity due to π-π stacking interactions with kinase domains, whereas benzimidazole-containing analogues show broader antimicrobial effects .
  • Synthetic Accessibility: Hydroxyethyl derivatives are typically synthesized via nucleophilic substitution (e.g., reacting 2-chloroacetamide with 2-aminoethanol), achieving yields >80%, whereas styryl derivatives require multi-step Wittig reactions with lower yields (~30–60%) .

Pharmacological Profiles

Enzyme Inhibition

  • The target compound’s acetamide and hydroxyethyl groups may target ATP-binding pockets in kinases, akin to gefitinib (a quinazoline-based EGFR inhibitor) .
  • In contrast, N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide () inhibits topoisomerase II, with IC₅₀ values of 0.8 μM, attributed to electron-withdrawing chloro and methoxy groups enhancing DNA intercalation .

Antimicrobial Activity

  • Benzimidazole-quinazolinone hybrids (e.g., ) display MIC values of 2–8 μg/mL against Staphylococcus aureus, outperforming hydroxyethyl derivatives, which show moderate activity (MIC ~16–32 μg/mL) .

Thermodynamic and Kinetic Properties

Property N-(2-hydroxyethyl) analogue N-(4-methoxyphenyl) styryl analogue
Melting Point 180–185°C 274–276°C ()
Solubility (H₂O) 12 mg/mL <0.1 mg/mL
Plasma Half-life ~4 h (predicted) ~8 h (due to lipophilicity)

The hydroxyethyl group reduces crystallinity and enhances bioavailability, whereas styryl groups improve metabolic stability .

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